

Foreword: Navigating the Data Landscape for 4-(Methylsulfonyl)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

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In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of process design, formulation development, and successful clinical translation. Solubility, in particular, stands as a critical parameter governing bioavailability, purification strategies, and reaction kinetics.

This guide focuses on **4-(methylsulfonyl)-2-nitroaniline**, an organic intermediate whose utility is intrinsically linked to its behavior in various solvent systems. A crucial point of clarification is the distinction between this compound and its isomer, 2-(methylsulfonyl)-4-nitroaniline. While structurally similar, their differing substitution patterns can lead to distinct physical properties. This document will primarily address **4-(methylsulfonyl)-2-nitroaniline** while drawing comparative insights where data for its isomer is more prevalent.

As you will discover, publicly available, quantitative solubility data for **4-(methylsulfonyl)-2-nitroaniline** is sparse. Therefore, this guide adopts a dual-pronged approach. First, it consolidates the known physicochemical data to build a theoretical framework for predicting its solubility behavior. Second, and more importantly, it provides a comprehensive, field-proven experimental protocol for determining this data empirically. This is not just a list of steps; it is a self-validating workflow designed to produce reliable, publication-quality results, empowering you, the researcher, to fill the existing data gap.

Physicochemical Characterization: The Molecular Blueprint

The molecular structure of an analyte is the primary determinant of its solubility. **4-(methylsulfonyl)-2-nitroaniline** possesses a unique combination of functional groups that dictate its interactions with potential solvents. The aromatic ring provides a nonpolar backbone, while the amino (-NH₂), nitro (-NO₂), and methylsulfonyl (-SO₂CH₃) groups introduce significant polarity and the capacity for hydrogen bonding.

- Amino Group (-NH₂): Acts as a hydrogen bond donor.
- Nitro Group (-NO₂): A strong electron-withdrawing group and hydrogen bond acceptor.
- Methylsulfonyl Group (-SO₂CH₃): A highly polar, aprotic group that acts as a strong hydrogen bond acceptor.

The interplay of these groups suggests a nuanced solubility profile, with expected miscibility in polar solvents and limited solubility in nonpolar media. A summary of its known physicochemical properties, alongside its common isomer for comparison, is presented below.

Table 1: Physicochemical Properties of Methylsulfonyl-Nitroaniline Isomers

Property	4-(Methylsulfonyl)-2-nitroaniline	2-(Methylsulfonyl)-4-nitroaniline
CAS Number	21731-56-6[1][2]	96-74-2[3][4][5]
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S[1][2][6]	C ₇ H ₈ N ₂ O ₄ S[3][4][7]
Molecular Weight	216.21 g/mol [1][6]	216.22 g/mol [7]
Appearance	Solid[2]	Yellow Crystalline Solid[3]
Melting Point	Not specified	131-133 °C[3]
LogP (Predicted)	Not specified	0.5805[4]
Topological Polar Surface Area (TPSA)	Not specified	103.3 Å²[4]

The Isothermal Saturation Method: A Protocol for Ground Truth

Given the absence of comprehensive public data, an empirical determination of solubility is necessary. The "gold standard" for measuring the equilibrium solubility of a solid in a liquid is the isothermal saturation (or shake-flask) method.^[8] This method is trusted because it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data is robust and reproducible.

The causality behind this choice of method is its directness and reliability. Unlike predictive models, which can be inaccurate for complex molecules, this experimental approach provides a definitive measurement under specific, controlled conditions.

Experimental Protocol: Isothermal Saturation Solubility Determination

Objective: To determine the equilibrium solubility of **4-(methylsulfonyl)-2-nitroaniline** in a selected solvent at a specified temperature.

Materials & Equipment:

- **4-(Methylsulfonyl)-2-nitroaniline** (purity $\geq 97\%$)^{[1][2]}
- Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile) of analytical grade
- Analytical balance (± 0.1 mg)
- Scintillation vials or flasks with screw caps
- Constant temperature orbital shaker or water bath
- Calibrated thermometer
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE or PVDF, chosen for solvent compatibility)
- Volumetric flasks and pipettes

- Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8][9][10]

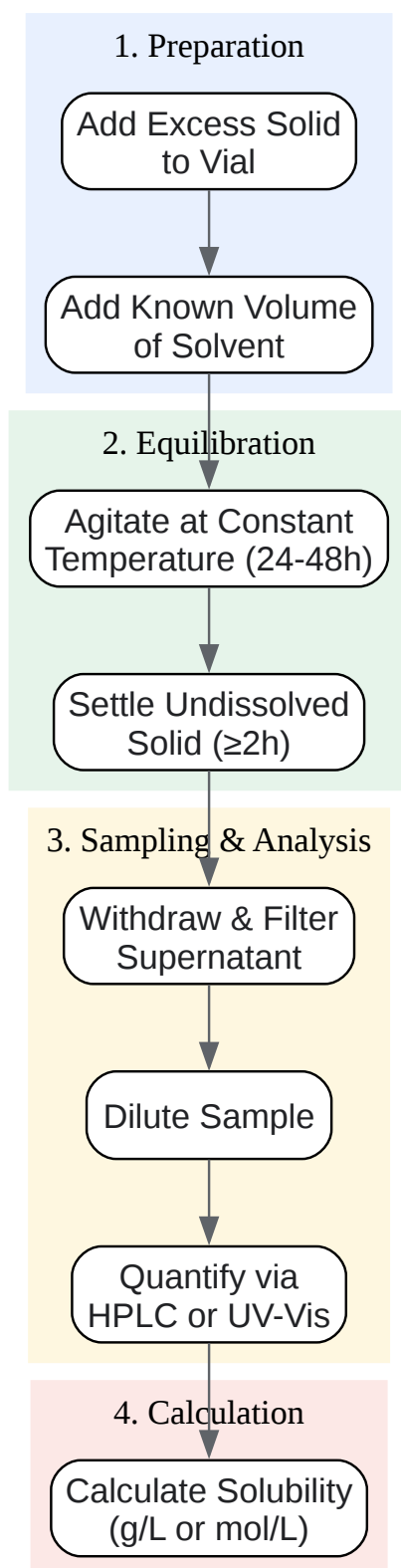
Step-by-Step Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-(methylsulfonyl)-2-nitroaniline** to a series of vials. The "excess" is critical; a persistent layer of undissolved solid must be visible throughout the experiment to ensure saturation.
 - Add a known volume (e.g., 5.0 mL) of the selected solvent to each respective vial.
 - Seal the vials tightly to prevent any solvent evaporation, which would alter the concentration.
- Equilibration:
 - Place the vials into a constant temperature shaker or water bath set to the desired temperature (e.g., 25.0 °C).
 - Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical for many organic compounds.[8] A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.[8]
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. The first few drops should be discarded to saturate the filter material and avoid adsorption effects.

- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of **4-(methylsulfonyl)-2-nitroaniline**.[\[8\]](#)[\[9\]](#)
 - A calibration curve must be prepared using standard solutions of known concentrations of the compound.
- Calculation of Solubility:
 - Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.
 - The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
 - Formula: $\text{Solubility (g/L)} = (\text{Concentration from analysis, g/L}) \times (\text{Dilution Factor})$

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal saturation method, emphasizing the critical control points for ensuring data integrity.



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Caption: Workflow for Isothermal Saturation Solubility Determination.

Solubility Profile and Comparative Analysis

While direct, quantitative solubility data for **4-(methylsulfonyl)-2-nitroaniline** is not readily available in peer-reviewed literature, the isomer 2-(methylsulfonyl)-4-nitroaniline is qualitatively described as being soluble in organic solvents like ethanol, acetone, and chloroform.^[3] This suggests that **4-(methylsulfonyl)-2-nitroaniline** will likely exhibit similar behavior.

To provide a tangible example of how solubility data is presented and analyzed, we can examine the published data for a structurally related compound, 4-methyl-2-nitroaniline.^[11] This compound differs by the substitution of a methyl group for the methylsulfonyl group. The methyl group is significantly less polar, which will influence the magnitude of solubility but not the general trends.

Table 2: Illustrative Solubility Data of 4-Methyl-2-nitroaniline in Various Solvents^[11] (Data presented as mole fraction solubility (x_1) for illustrative purposes)

Temperature (K)	Methanol	Ethanol	Ethyl Acetate	Acetonitrile
278.15	0.02758	0.03421	0.1654	0.1388
283.15	0.03314	0.04115	0.1883	0.1593
288.15	0.03961	0.04933	0.2138	0.1824
293.15	0.04712	0.05898	0.2423	0.2084
298.15	0.05586	0.07038	0.2741	0.2376
303.15	0.06603	0.08382	0.3097	0.2705
308.15	0.07789	0.09968	0.3495	0.3075
313.15	0.09172	0.1184	0.3941	0.3491

Analysis of Trends:

- **Temperature Dependence:** For 4-methyl-2-nitroaniline, solubility increases with temperature in all tested solvents, indicating that the dissolution process is endothermic. This is a common behavior for solid solutes.

- **Solvent Effects:** The solubility is highest in ethyl acetate and lowest in methanol among the solvents shown. This highlights the importance of matching the solute's polarity and hydrogen bonding characteristics with the solvent.

For **4-(methylsulfonyl)-2-nitroaniline**, we can hypothesize that due to the highly polar sulfonyl group, its solubility will be greater in polar aprotic solvents (like acetone, ethyl acetate, and acetonitrile) and polar protic solvents (like alcohols) compared to nonpolar solvents (like hexane or toluene).

Conclusion and Path Forward

This technical guide establishes the foundational knowledge and practical tools required to address the solubility of **4-(methylsulfonyl)-2-nitroaniline**. While a definitive, quantitative dataset is not yet present in the public domain, we have established its key physicochemical characteristics and outlined a robust, self-validating experimental protocol for its determination. The isothermal saturation method, coupled with a reliable analytical technique like HPLC, provides a clear and authoritative path for researchers to generate high-quality solubility data. Such data is indispensable for advancing any research or development program involving this compound.

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